![molecular formula C19H20FN3O3S2 B2944280 N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886953-59-9](/img/structure/B2944280.png)
N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an appropriate carboxylic acid or acyl chloride . The thiadiazine ring might be formed through a cyclization reaction . The butylphenyl group could be attached via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The amide group would likely participate in hydrogen bonding, and the aromatic ring systems would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine . The thiadiazine ring might be susceptible to reactions that open the ring, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group and the aromatic rings would likely make the compound relatively polar, which could affect its solubility in different solvents .Scientific Research Applications
Antitumor and Anticancer Activity
Several studies have highlighted the synthesis and evaluation of compounds bearing heterocyclic rings for their potential antitumor and anticancer activities. Compounds with benzothiazole and thiadiazole derivatives have been synthesized and shown considerable anticancer activity against various cancer cell lines, suggesting a pathway for developing novel anticancer agents. For example, derivatives have shown significant inhibition of cancer cell proliferation, indicating their potential in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015; Asal Fallah-Tafti et al., 2011) (Yurttaş et al., 2015) (Fallah-Tafti et al., 2011).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown promising anti-inflammatory activity. Such studies offer a foundation for the development of new anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013) (Sunder et al., 2013).
Synthesis and Molecular Modeling for Drug Development
The synthesis and molecular modeling of imidazothiadiazole analogs have been undertaken to evaluate their anticancer screening potential. These studies utilize DFT calculations and cytotoxic activities evaluation against cancer cell lines, contributing to the understanding of molecular interactions and the development of anticancer drugs (Sraa Abu-Melha, 2021) (Abu-Melha, 2021).
Antibacterial and Nematicidal Activity
The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored for their potential antibacterial activities against various bacterial strains. These compounds have also demonstrated promising results in nematicidal activity, suggesting their utility in developing new antibacterial and nematicidal agents (Hui Lu et al., 2020) (Lu et al., 2020).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-4-13-5-8-15(9-6-13)21-18(24)12-27-19-22-16-10-7-14(20)11-17(16)28(25,26)23-19/h5-11H,2-4,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNUMSLDTOIWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide |
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